Enantiomer-Specific Accumulation in Colorectal Cancer: L-2HG Versus D-2HG
In colorectal cancer (CRC) tissues and cell lines, L-2HG levels are specifically elevated compared with the D-enantiomer, establishing a tissue-specific chiral signature that cannot be recapitulated by D-2HG alone. This differential accumulation is clinically meaningful, as the two enantiomers exhibit distinct oncogenic signaling mechanisms [1].
| Evidence Dimension | Enantiomer-specific tissue accumulation in colorectal cancer |
|---|---|
| Target Compound Data | L-2HG levels specifically increased in CRC tissues and cell lines |
| Comparator Or Baseline | D-2HG levels comparatively lower in the same CRC tissues and cell lines |
| Quantified Difference | L-2HG preferentially elevated over D-2HG; magnitude not numerically specified in available extract but direction of effect clearly established |
| Conditions | Human colorectal cancer tissues and CRC cell lines, metabolomic profiling |
Why This Matters
Procurement of L-2HG rather than the racemate or D-enantiomer is required for accurate modeling of CRC-specific metabolic rewiring, as the L-enantiomer is the predominant species driving mTOR-ATF4 axis activation in this malignancy.
- [1] Kogure M, et al. L-2hydroxyglutaric acid rewires amino acid metabolism in colorectal cancer via the mTOR-ATF4 axis. Oncogene. 2023;42:1294-1307. View Source
